3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-6-8-18-17(12-15)23(20(25)26-18)10-9-19(24)22-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRVRGPZSGXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzoxazolone with Bromopropanoic Acid
The most cited method involves alkylating 5-chloro-2-oxobenzo[d]oxazol-3(2H)-one with 3-bromopropanoic acid under basic conditions.
Procedure :
- Reagents :
- 5-Chloro-2-oxobenzo[d]oxazol-3(2H)-one (1.0 eq)
- 3-Bromopropanoic acid (1.2 eq)
- Potassium carbonate (2.5 eq)
- Acetonitrile (solvent)
Conditions :
- Temperature: 75–80°C
- Duration: 12–14 hours
- Atmosphere: Ambient
Workup :
- Acidification to pH 2–4 with HCl
- Extraction with ethyl acetate
- Purification via recrystallization or preparative HPLC
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the deprotonated oxygen of the benzoxazolone attacks the β-carbon of 3-bromopropanoic acid.
Alternative Route: Ester Hydrolysis
A two-step approach involves alkylation with ethyl 3-bromopropanoate followed by saponification:
Alkylation :
- Ethyl 3-bromopropanoate (1.1 eq), K2CO3, acetonitrile, 70°C, 8 hours.
- Yield: 80–85%
Hydrolysis :
- LiOH (2.2 eq), THF/water (2:1), room temperature, 4 hours.
- Yield: >90%
Advantage : Higher intermediate stability compared to the free acid.
Synthesis of Intermediate B: Naphthalen-2-amine
Naphthalen-2-amine is commercially available but can be synthesized via:
Hofmann Degradation of 2-Naphthamide
Procedure :
Amide Coupling: Final Step
Carbodiimide-Mediated Coupling
Reagents :
- Intermediate A (1.0 eq)
- Naphthalen-2-amine (1.1 eq)
- EDCl (1.2 eq), HOBt (1.2 eq)
- DCM or DMF (solvent)
Conditions :
- Room temperature, 12–16 hours
- Purification: Column chromatography (SiO2, ethyl acetate/hexane)
Acyl Chloride Method
Chlorination :
- Intermediate A (1.0 eq) treated with thionyl chloride (3.0 eq), reflux, 2 hours.
Aminolysis :
Optimization and Challenges
Solvent and Base Selection
Temperature Effects
Purification Challenges
Analytical Characterization
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of benzoxazole compounds, including this one, may inhibit cancer cell proliferation. For instance, related compounds have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. KMO inhibitors are being explored for their role in treating neurodegenerative diseases and mood disorders .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer activity of benzoxazole derivatives, including this compound, against various human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and promote apoptosis .
- KMO Inhibition Research : Another study focused on the synthesis and biological evaluation of KMO inhibitors derived from benzoxazole. The findings highlighted the importance of structural modifications in enhancing the inhibitory activity against KMO .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways.
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- The 5-chloro group in the target compound enhances electron withdrawal, stabilizing the oxazole ring and improving binding to MAO B’s hydrophobic pocket .
- Replacement of oxo with thioxo (e.g., in compounds) introduces a sulfur atom, which may increase metabolic stability but reduce solubility due to higher lipophilicity .
Hydrazide derivatives () show superior MAO B inhibition, suggesting stronger interactions with the enzyme’s flavin adenine dinucleotide (FAD) cofactor .
Terminal Group Impact :
- The naphthalen-2-yl group in the target compound provides a bulky, planar hydrophobic surface, favoring interactions with MAO B’s substrate cavity.
- Smaller terminal groups (e.g., isoxazol-3-yl in ) may limit potency due to reduced hydrophobic interactions .
Research Findings and Implications
- MAO Inhibition : The target compound’s MAO B selectivity (94% inhibition at 10⁻³ M) outperforms analogs lacking the chloro substituent or naphthalene group, highlighting the importance of these moieties .
- Synthetic Accessibility : One-pot synthesis methods (e.g., Michael addition in ) enable efficient production of benzoxazole derivatives, though purification challenges persist for thioxo-containing analogs .
- Thermodynamic Stability : X-ray crystallography data () confirm the rigid conformation of benzoxazole cores, which likely contributes to consistent binding across analogs .
Biological Activity
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoxazole ring system, which is known for its diverse pharmacological properties, including antinociceptive, anti-inflammatory, and antioxidant effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-oxo-benzoxazole derivatives with naphthalenes through amide bond formation. The chemical structure can be confirmed using techniques such as IR spectroscopy and NMR spectroscopy.
Antinociceptive Activity
A study focusing on related benzoxazole derivatives demonstrated significant antinociceptive activity. The compounds were tested using various methods such as the tail flick and hot plate tests. Among the derivatives investigated, some exhibited more potent effects than standard analgesics like dipyrone and aspirin .
Table 1: Antinociceptive Activity Comparison
| Compound | Method Used | Activity Level | Comparison Standard |
|---|---|---|---|
| Compound A | Tail Flick Test | High | Dipyrone |
| Compound B | Hot Plate Test | Moderate | Aspirin |
| Compound C | Writhing Test | Significant | Dipyrone |
Antioxidant Activity
The antioxidant properties of this class of compounds have also been studied. Research indicates that benzoxazole derivatives can exhibit notable DPPH radical scavenging activity, a common method for assessing antioxidant potential. The introduction of specific substituents on the benzoxazole ring can enhance this activity significantly .
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | Reference Standard |
|---|---|---|
| Compound X | 88.6% | Ascorbic Acid |
| Compound Y | 87.7% | Vitamin E |
| Compound Z | 78.6% | Control |
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pain signaling pathways.
- Receptor Modulation : It may interact with receptors that mediate nociceptive responses.
- Radical Scavenging : The structural features allow it to neutralize free radicals, thus providing antioxidant benefits.
Case Studies
Recent studies have highlighted the potential therapeutic applications of benzoxazole derivatives in pain management and oxidative stress-related conditions. For instance, a case study involving a derivative similar to this compound demonstrated its efficacy in reducing pain responses in animal models, suggesting a promising avenue for further research into its clinical applications.
Q & A
Q. Table 1: Representative SAR Data from Analogous Compounds
| Substituent (Benzoxazolone) | Yield (%) | Melting Point (°C) | Purity (HPLC) | Bioactivity Trend |
|---|---|---|---|---|
| 5-Chloro | 55 | 199–200 | 99.8% | High |
| 5-Cyclopropyl | 44 | 209–210 | 98.7% | Moderate |
| 5-Phenyl | 40 | — | — | Low |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the chloro and naphthyl groups. For example, the benzo[d]oxazolone carbonyl resonates at δ ~160–165 ppm in 13C NMR .
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
- Melting Point: Verify consistency with literature values (e.g., 199–200°C for chloro-substituted analogs) .
Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Solvent Effects: Record NMR in multiple solvents (DMSO-d₆, CDCl₃) to identify solvent-dependent shifts .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Basic Question: What strategies ensure reliable purity assessment during synthesis?
Methodological Answer:
- TLC Monitoring: Use pre-coated silica plates (GF254) with UV visualization to track reaction progress .
- HPLC-MS: Employ reverse-phase chromatography coupled with mass spectrometry to detect trace impurities (e.g., unreacted starting materials) .
- Recrystallization Optimization: Test solvent pairs (ethanol/water, DCM/hexane) to maximize crystal purity .
Advanced Question: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
- Microwave Assistance: Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
- Byproduct Mitigation: Add molecular sieves to absorb HCl generated during acyl chloride reactions .
Advanced Question: How should researchers address discrepancies in bioactivity data across different assays?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) .
- Structural Confirmation: Re-characterize compounds post-bioassay to rule out degradation (e.g., via LC-MS) .
- Meta-Analysis: Compare results across multiple studies to identify consistent trends vs. outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
